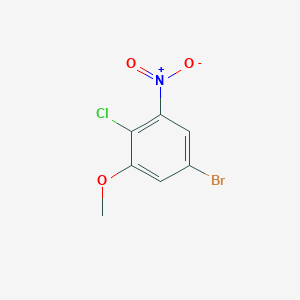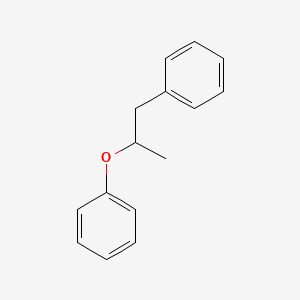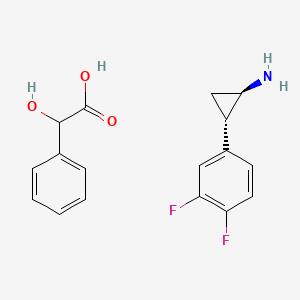
Sodium trifluoromethanethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trifluoromethanethiolate is a chemical compound with the formula CF₃SNa. It is known for its unique properties and reactivity, making it a valuable reagent in various chemical reactions. This compound is particularly notable for its use in trifluoromethylthiolation reactions, where it introduces the trifluoromethylthio group (CF₃S) into organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium trifluoromethanethiolate can be synthesized through several methods. One common approach involves the reaction of sodium hydride with trifluoromethanesulfenyl chloride (CF₃SCl) in anhydrous conditions. Another method includes the reaction of sodium fluoride with trifluoromethylsulfenyl fluoride (CF₃SF) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of sodium sulfide with trifluoromethyl iodide (CF₃I) in the presence of a suitable solvent. This method ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium trifluoromethanethiolate undergoes various types of reactions, including:
Substitution Reactions: It can react with halides to form trifluoromethylthio-substituted compounds.
Oxidation Reactions: It can be oxidized to form trifluoromethyl sulfonates.
Reduction Reactions: It can reduce certain organic compounds under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides such as alkyl halides or aryl halides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and silver nitrate (AgNO₃).
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride (LiAlH₄)
Major Products Formed:
Substitution Reactions: Trifluoromethylthio-substituted organic compounds.
Oxidation Reactions: Trifluoromethyl sulfonates.
Reduction Reactions: Reduced organic compounds with trifluoromethylthio groups
Applications De Recherche Scientifique
Sodium trifluoromethanethiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for introducing the trifluoromethylthio group into organic molecules, which can enhance the chemical and physical properties of the resulting compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to the unique properties imparted by the trifluoromethylthio group.
Medicine: Investigated for its potential in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity
Mécanisme D'action
The mechanism by which sodium trifluoromethanethiolate exerts its effects involves the transfer of the trifluoromethylthio group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The trifluoromethylthio group can significantly alter the electronic and steric properties of the target molecules, leading to changes in their reactivity and stability .
Comparaison Avec Des Composés Similaires
Sodium trifluoromethanesulfinate (CF₃SO₂Na): Used for trifluoromethylation reactions.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Employed in trifluoromethylation and sulfonylation reactions.
Uniqueness: Sodium trifluoromethanethiolate is unique due to its ability to introduce the trifluoromethylthio group into organic molecules under mild conditions. This property makes it a valuable reagent in synthetic chemistry, particularly for the development of compounds with enhanced chemical and physical properties .
Propriétés
Formule moléculaire |
CF3NaS |
|---|---|
Poids moléculaire |
124.06 g/mol |
Nom IUPAC |
sodium;trifluoromethanethiolate |
InChI |
InChI=1S/CHF3S.Na/c2-1(3,4)5;/h5H;/q;+1/p-1 |
Clé InChI |
HAHNVVSCHJZHNE-UHFFFAOYSA-M |
SMILES canonique |
C(F)(F)(F)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)





![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)



